molecular formula C13H32N2O3S B15189938 Octamylamine sulfamate CAS No. 96296-56-9

Octamylamine sulfamate

Cat. No.: B15189938
CAS No.: 96296-56-9
M. Wt: 296.47 g/mol
InChI Key: FDRZMEIDDOWJER-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octamylamine sulfamate typically involves the reaction of octamylamine with sulfamic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfamate ester. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for large-scale production. The purification process may involve additional steps such as distillation and filtration to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Octamylamine sulfamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonates, amines, and substituted derivatives of octamylamine .

Scientific Research Applications

Octamylamine sulfamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of octamylamine sulfamate involves the inhibition of P450 enzymes. These enzymes play a crucial role in the metabolism of various substances in the body. By inhibiting these enzymes, this compound can alter the metabolic pathways and affect the breakdown of drugs and other compounds. The molecular targets include the active sites of P450 enzymes, where it binds and prevents the normal enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octamylamine sulfamate is unique due to its specific inhibitory action on P450 enzymes, which is not observed in its related compounds. This makes it particularly valuable in studies involving enzyme inhibition and drug metabolism .

Properties

CAS No.

96296-56-9

Molecular Formula

C13H32N2O3S

Molecular Weight

296.47 g/mol

IUPAC Name

6-methyl-N-(3-methylbutyl)heptan-2-amine;sulfamic acid

InChI

InChI=1S/C13H29N.H3NO3S/c1-11(2)7-6-8-13(5)14-10-9-12(3)4;1-5(2,3)4/h11-14H,6-10H2,1-5H3;(H3,1,2,3,4)

InChI Key

FDRZMEIDDOWJER-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)NCCC(C)C.NS(=O)(=O)O

Origin of Product

United States

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